

Application Notes and Protocols: PET Imaging with uPAR-Targeted Tracers Derived from AE105

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Compound of Interest

Compound Name: AV-105

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These application notes provide a comprehensive overview and procedural guidelines for Positron Emission Tomography (PET) imaging using radiolabeled tracers derived from the peptide AE105. These tracers are designed to target the urokinase Plasminogen Activator Receptor (uPAR), a biomarker associated with cancer aggressiveness and inflammation. This document is intended for researchers, scientists, and drug development professionals working in oncology, cardiovascular disease, and other areas where uPAR is a relevant target.

Introduction

The urokinase Plasminogen Activator Receptor (uPAR) is a glycosylphosphatidylinositol (GPI)-anchored protein that plays a crucial role in extracellular matrix remodeling, cell adhesion, and signal transduction. Its expression is upregulated in various pathological conditions, including numerous cancers and inflammatory diseases like atherosclerosis. This makes uPAR an attractive target for molecular imaging and targeted radionuclide therapy.

Tracers derived from the peptide AE105, a potent uPAR antagonist, have been developed for non-invasive PET imaging. These tracers, such as ^{68}Ga -NOTA-AE105 and ^{64}Cu -DOTA-AE105, allow for the visualization and quantification of uPAR expression in vivo, offering potential applications in patient stratification, treatment response monitoring, and as a prognostic biomarker.^{[1][2]}

Featured Tracers

A variety of radionuclides have been used to label AE105, each offering different physical properties suitable for specific imaging protocols.

Tracer Name	Radionuclide	Half-life	Key Characteristics
68Ga-NOTA-AE105	Gallium-68	68 minutes	Short half-life suitable for same-day imaging.
64Cu-DOTA-AE105	Copper-64	12.7 hours	Longer half-life allows for later imaging time points and potentially better tumor-to-background ratios.
18F-AIF-NOTA-AE105	Fluorine-18	110 minutes	Favorable nuclear decay properties and half-life for centralized production and distribution.

Applications

Oncology

uPAR is overexpressed in a wide range of solid tumors, and its expression level often correlates with tumor aggressiveness, metastasis, and poor prognosis. PET imaging with AE105-derived tracers can be utilized for:

- **Tumor Staging and Risk Stratification:** Non-invasively assess the extent of uPAR expression to gauge tumor aggressiveness.[\[1\]](#)
- **Monitoring Treatment Response:** Evaluate changes in uPAR expression following therapy to assess treatment efficacy earlier than traditional anatomical imaging.
- **Patient Selection for uPAR-targeted Therapies:** Identify patients who are most likely to benefit from therapies targeting uPAR.[\[1\]](#)

A clinical phase II trial involving 116 patients with neuroendocrine neoplasms (NENs) of all grades demonstrated that uPAR expression was detectable in the majority of patients.^[1] Notably, uPAR-positive lesions were observed in 68% of all patients and 75% of those with high-grade NENs, suggesting its potential as a biomarker for this cancer type.^[1]

Cardiovascular Disease

Atherosclerosis, a chronic inflammatory disease of the arteries, involves the infiltration of immune cells, such as macrophages, which express uPAR. PET imaging with AE105-derived tracers can help in:

- **Early Detection of Atherosclerotic Plaques:** Visualize inflammatory cell activity in the arterial walls, a key process in the formation of atherosclerotic plaques.^[2]
- **Assessing Plaque Vulnerability:** High uPAR expression may indicate inflamed, rupture-prone plaques.
- **Monitoring Anti-inflammatory Therapies:** Track the reduction in vascular inflammation in response to treatment.

A study investigating ⁶⁴Cu-DOTA-AE105 in patients with atherosclerosis showed that the tracer could visualize the activity of macrophages involved in plaque formation.^[2] The study found a significant uptake of the tracer in patients with high coronary artery calcium scores, indicating a correlation with the burden of arterial plaque.^[2]

Experimental Protocols

The following are generalized protocols for preclinical and clinical PET imaging using AE105-derived tracers. Specific parameters may need to be optimized based on the tracer, animal model, or clinical indication.

Preclinical PET Imaging Protocol (Rodent Model)

4.1.1. Animal Handling and Preparation

- House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

- For tumor models, implant tumor cells subcutaneously or orthotopically and allow tumors to reach a suitable size (e.g., 100-200 mm³).
- Fast animals for 4-6 hours prior to tracer injection to reduce background signal, particularly in the gastrointestinal tract.
- Anesthetize the animal using a suitable anesthetic (e.g., isoflurane) for the duration of the imaging procedure.
- Maintain the animal's body temperature using a heating pad.

4.1.2. Tracer Administration

- Reconstitute the lyophilized AE105-derived tracer with sterile saline.
- Draw the appropriate dose of the radiotracer (typically 3.7-7.4 MBq for mice) into a syringe.
- Administer the tracer via intravenous injection (e.g., through the tail vein).

4.1.3. PET/CT Imaging

- Position the anesthetized animal in the PET/CT scanner.
- Acquire a CT scan for anatomical co-registration and attenuation correction.
- Perform a dynamic or static PET scan at a predetermined time point post-injection (e.g., 60 minutes for 68Ga-NOTA-AE105). The optimal uptake time should be determined empirically for each tracer and model.
- Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).

4.1.4. Data Analysis

- Co-register the PET and CT images.
- Draw regions of interest (ROIs) on the images corresponding to the tumor and other organs of interest.

- Calculate the standardized uptake value (SUV) for each ROI to quantify tracer uptake.

Clinical PET Imaging Protocol

4.2.1. Patient Preparation

- Patients should fast for at least 6 hours prior to the scan.
- Ensure adequate hydration by encouraging the patient to drink water.
- Obtain informed consent and screen for any contraindications to PET/CT imaging.

4.2.2. Tracer Administration

- The radiotracer (e.g., ^{68}Ga -NOTA-AE105) is typically administered as an intravenous bolus injection.
- The injected dose will depend on the specific tracer and institutional guidelines (e.g., 1.5-2.0 MBq/kg body weight).

4.2.3. PET/CT Imaging

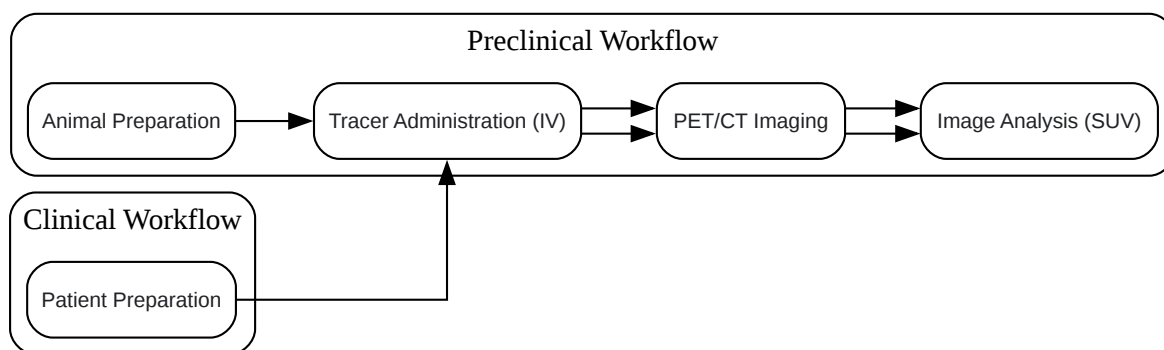
- Imaging is typically performed 60 minutes after tracer injection.
- The patient is positioned on the scanner bed, and a scout scan is performed to define the imaging area (e.g., from the skull base to the mid-thigh).
- A low-dose CT scan is acquired for attenuation correction and anatomical localization.
- A whole-body PET scan is then acquired.

4.2.4. Data Analysis

- PET images are reconstructed and co-registered with the CT images.
- Tracer uptake in lesions and organs is assessed visually and semi-quantitatively using SUV measurements.

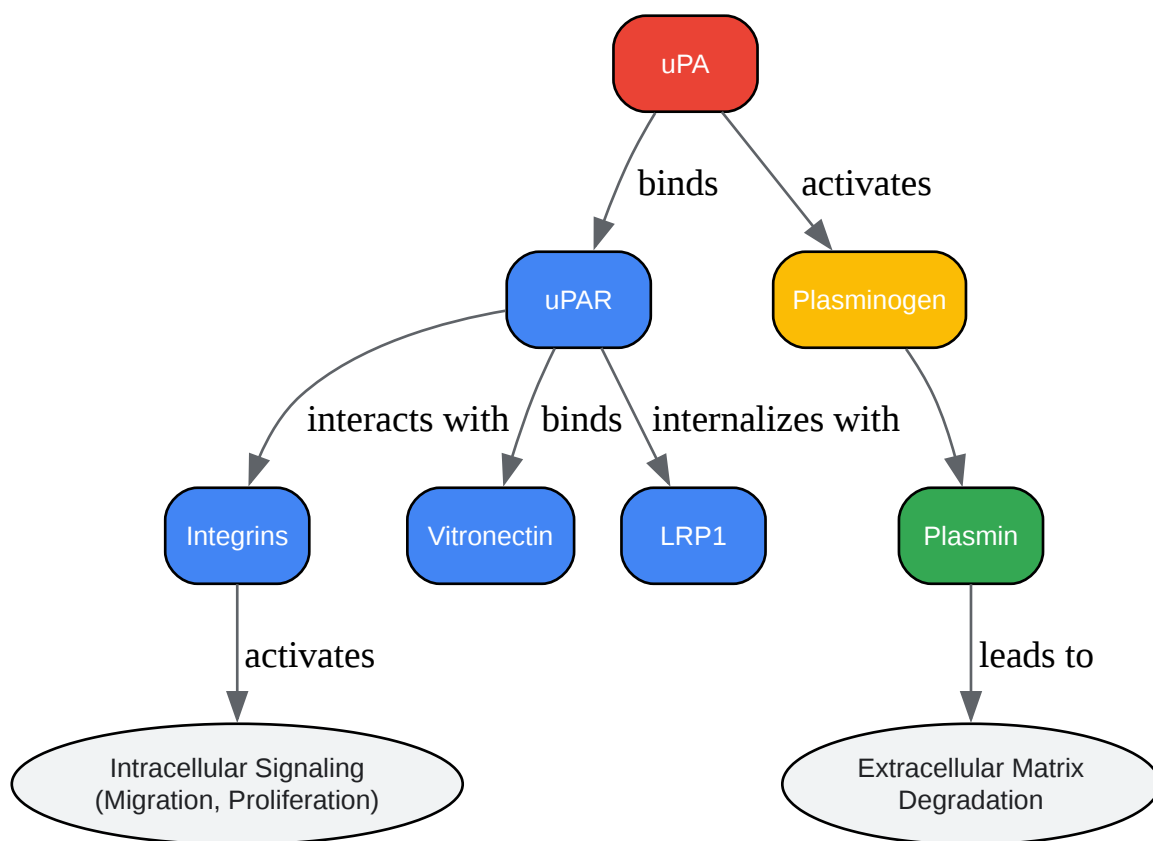
- In a clinical trial with 96 evaluable patients with neuroendocrine neoplasms, lesions were identified as uPAR-positive based on the uPAR target-to-liver ratio.[1]

Visualizations



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Caption: Generalized PET imaging workflow for preclinical and clinical studies.



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Caption: Simplified signaling pathway of the urokinase plasminogen activator system.

Quantitative Data Summary

The following table summarizes key quantitative findings from studies using AE105-derived PET tracers.

Application	Tracer	Finding	Value	Reference
Neuroendocrine Neoplasms	68Ga-NOTA-AE105	uPAR-positive lesions in all patients	68%	[1]
Neuroendocrine Neoplasms	68Ga-NOTA-AE105	uPAR-positive lesions in high-grade NENs	75%	[1]
Atherosclerosis	64Cu-DOTA-AE105	Tracer uptake in patients with high coronary artery calcium score	Significantly higher	[2]

Safety and Dosimetry

The radiation dose to patients from a typical PET scan using a 68Ga-labeled tracer is generally considered to be low and within acceptable limits for diagnostic imaging procedures. The effective dose will vary depending on the specific tracer, injected activity, and patient characteristics. A thorough risk-benefit assessment should be conducted for each patient, particularly in the context of clinical research.

Conclusion

PET imaging with tracers derived from AE105 represents a promising non-invasive method for quantifying uPAR expression in vivo. This technology has demonstrated potential in the fields of oncology and cardiovascular disease for improving diagnosis, guiding treatment decisions, and monitoring therapeutic response. Further research and clinical trials are warranted to fully establish the clinical utility of these novel imaging agents.

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